2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H7F3N2O4 and a molecular weight of 264.16 g/mol . It is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to an acetamide backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, while the methoxy group can form hydrogen bonds with target molecules, stabilizing the compound-target complex .
Comparison with Similar Compounds
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide can be compared with similar compounds such as:
2,2,2-trifluoro-N-methylacetamide: This compound lacks the nitro and methoxy groups, making it less versatile in terms of chemical reactivity and biological activity.
2,2,2-trifluoro-N-(5-methoxy-2-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a nitro group, which affects its chemical and biological properties.
The presence of the nitro and methoxy groups in this compound makes it unique and more suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c1-18-7-3-2-5(14(16)17)4-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECQEDFMEXTFMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355416 |
Source
|
Record name | 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144630-48-8 |
Source
|
Record name | 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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